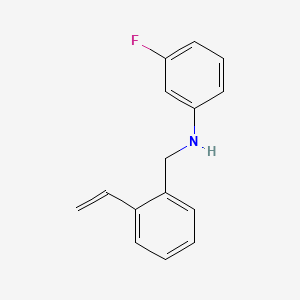
3-Fluoro-N-(2-vinylbenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(2-vinylbenzyl)aniline: is an organic compound with the molecular formula C15H14FN It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-vinylbenzyl group and a fluorine atom is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-(2-vinylbenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-vinylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The 3-fluoroaniline is reacted with 2-vinylbenzyl chloride under reflux conditions to form the desired product. The reaction mixture is then purified using standard techniques like column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-N-(2-vinylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the fluorine-substituted benzene ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Ethyl-substituted derivatives or reduced benzene rings.
Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoro-N-(2-vinylbenzyl)aniline is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-(2-vinylbenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparación Con Compuestos Similares
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline: Similar structure but with a methyl group on the nitrogen.
3-Fluoro-N-(2-ethylbenzyl)aniline: Similar structure but with an ethyl group instead of a vinyl group.
3-Fluoro-N-(2-phenylbenzyl)aniline: Similar structure but with a phenyl group instead of a vinyl group.
Uniqueness: 3-Fluoro-N-(2-vinylbenzyl)aniline is unique due to the presence of both a fluorine atom and a vinyl group, which can impart distinct chemical and physical properties. The vinyl group allows for further functionalization and polymerization, while the fluorine atom can enhance stability and reactivity.
Propiedades
Fórmula molecular |
C15H14FN |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
N-[(2-ethenylphenyl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C15H14FN/c1-2-12-6-3-4-7-13(12)11-17-15-9-5-8-14(16)10-15/h2-10,17H,1,11H2 |
Clave InChI |
VPODBPSOZHQYHQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CNC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114263.png)
![tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14114270.png)
![3-(3,4-Dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B14114277.png)
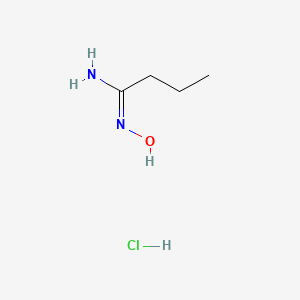

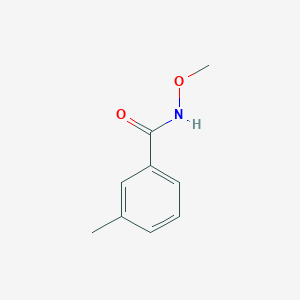
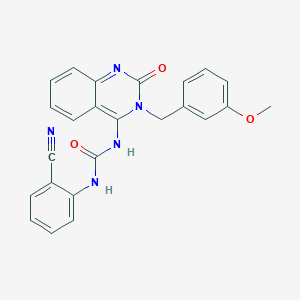

![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114336.png)
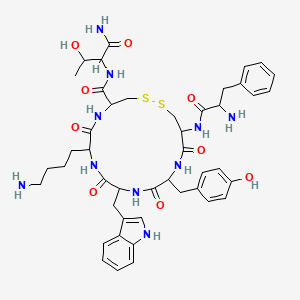
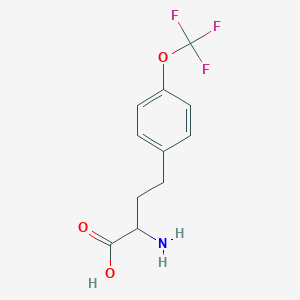
![methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14114352.png)
![(Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride](/img/structure/B14114355.png)
![(2Z)-[2-(4-methoxyphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14114362.png)
